molecular formula C5H4Br2Cl3NO2 B12878456 3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol CAS No. 411208-23-6

3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol

Cat. No.: B12878456
CAS No.: 411208-23-6
M. Wt: 376.3 g/mol
InChI Key: JIZCAGBZTDJQSV-UHFFFAOYSA-N
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Description

3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a complex organic compound characterized by the presence of both dibromomethyl and trichloromethyl groups attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trichloromethyl ketones and dibromomethyl intermediates. The reaction conditions often require the presence of catalysts such as titanium tetrachloride (TiCl4) and magnesium (Mg) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce dibromomethyl and trichloromethyl groups into other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with molecular targets through its reactive halogen groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress and halogenation reactions .

Comparison with Similar Compounds

Similar Compounds

    Trichloromethyl ketones: Compounds with similar trichloromethyl groups but different core structures.

    Dibromomethyl derivatives: Compounds with dibromomethyl groups attached to various functional groups.

Uniqueness

3-(Dibromomethyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both dibromomethyl and trichloromethyl groups on the same isoxazole ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

411208-23-6

Molecular Formula

C5H4Br2Cl3NO2

Molecular Weight

376.3 g/mol

IUPAC Name

3-(dibromomethyl)-5-(trichloromethyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C5H4Br2Cl3NO2/c6-3(7)2-1-4(12,13-11-2)5(8,9)10/h3,12H,1H2

InChI Key

JIZCAGBZTDJQSV-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC1(C(Cl)(Cl)Cl)O)C(Br)Br

Origin of Product

United States

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